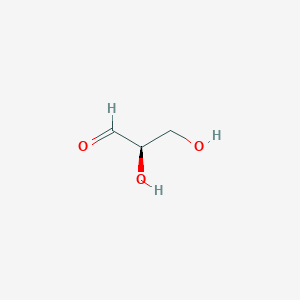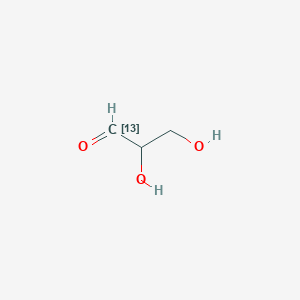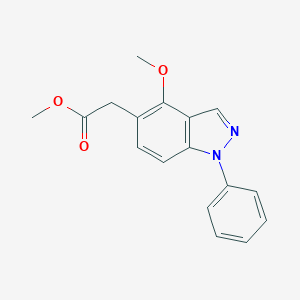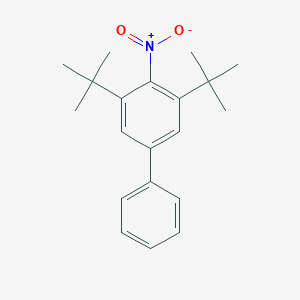
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (DTBNP) is a chemical compound that belongs to the family of biphenyl derivatives. It has been widely used in scientific research for its unique properties, such as its ability to act as a fluorescent probe and its strong electron-withdrawing group. In
Wirkmechanismus
The mechanism of action of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is not fully understood. However, it is believed that the strong electron-withdrawing group of the nitro group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl enhances its ability to act as a fluorescent probe. This is due to the fact that the nitro group can withdraw electrons from the biphenyl ring, which results in a higher energy state of the molecule and an increased fluorescence intensity.
Biochemische Und Physiologische Effekte
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has also been found to have low binding affinity to human serum albumin and low toxicity to human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in lab experiments is its strong fluorescence intensity, which makes it a highly sensitive probe for studying ligand-protein and ligand-DNA interactions. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is relatively easy to synthesize and has a high purity. However, one limitation of using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is its low solubility in water, which can make it difficult to use in biological assays.
Zukünftige Richtungen
There are several future directions for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl research. One direction is to further explore its potential as a fluorescent probe for studying ligand-protein and ligand-DNA interactions. Another direction is to investigate its potential as a pH indicator in biological fluids. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl could be used as a model compound for studying the properties of other biphenyl derivatives. Further studies are also needed to investigate the potential biochemical and physiological effects of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.
Synthesemethoden
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl can be synthesized through a reaction between 4-nitro-1,1'-biphenyl and tert-butyl chloride in the presence of a strong base. The reaction produces 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl as a yellow solid with a melting point of 105-107°C.
Wissenschaftliche Forschungsanwendungen
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has been widely used in scientific research as a fluorescent probe for studying the binding of ligands to proteins and DNA. It has also been used as a fluorescent indicator for measuring the pH of biological fluids and the activity of enzymes. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has been used as a model compound for studying the properties of other biphenyl derivatives.
Eigenschaften
CAS-Nummer |
143726-80-1 |
|---|---|
Produktname |
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl |
Molekularformel |
C20H25NO2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1,3-ditert-butyl-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20(4,5)6)18(16)21(22)23/h7-13H,1-6H3 |
InChI-Schlüssel |
IPFAZYLCWVGYMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2 |
Synonyme |
3,5-DITERTBUTYL-4-NITROBIPHENYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



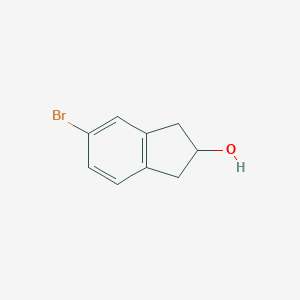
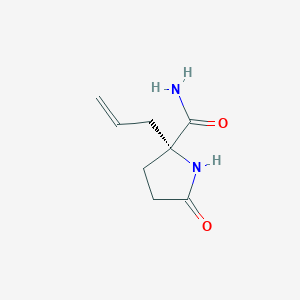
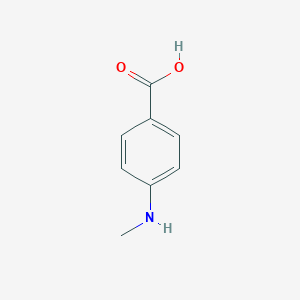
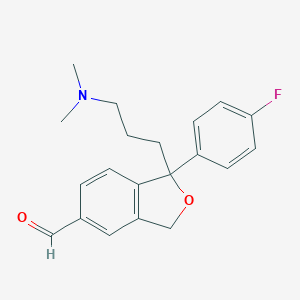
![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)
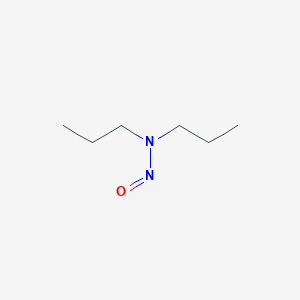
![D-[5,6-13C2]Glucose](/img/structure/B118891.png)
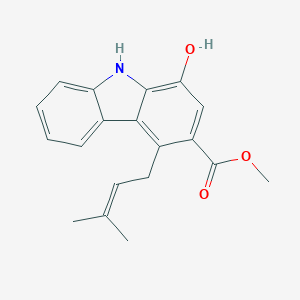
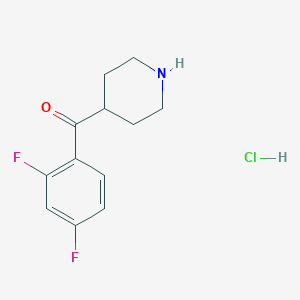
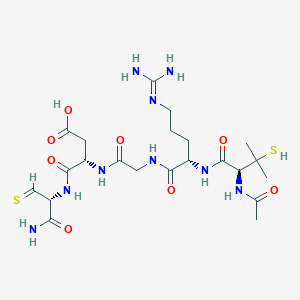
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
